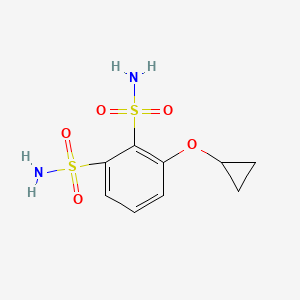

3-Cyclopropoxybenzene-1,2-disulfonamide

説明

3-Cyclopropoxybenzene-1,2-disulfonamide is a sulfonamide derivative featuring a benzene ring substituted with two sulfonamide groups at the 1- and 2-positions and a cyclopropoxy group at the 3-position. The cyclopropoxy moiety introduces significant ring strain due to the three-membered cyclopropane ring, which may enhance reactivity compared to bulkier substituents like cyclohexyl or methyl groups. While exact molecular data (e.g., CAS number, molecular weight) are unavailable in the provided evidence, its hypothetical molecular formula can be inferred as C₉H₁₂N₂O₄S₂, assuming a benzene core with two sulfonamide groups and a cyclopropoxy substituent. This compound’s structural uniqueness lies in its combination of polar sulfonamide groups and the strained cyclopropane ring, which may influence solubility, stability, and biological activity.

特性

分子式 |

C9H12N2O5S2 |

|---|---|

分子量 |

292.3 g/mol |

IUPAC名 |

3-cyclopropyloxybenzene-1,2-disulfonamide |

InChI |

InChI=1S/C9H12N2O5S2/c10-17(12,13)8-3-1-2-7(16-6-4-5-6)9(8)18(11,14)15/h1-3,6H,4-5H2,(H2,10,12,13)(H2,11,14,15) |

InChIキー |

XUFOCRLOIRXOMI-UHFFFAOYSA-N |

正規SMILES |

C1CC1OC2=C(C(=CC=C2)S(=O)(=O)N)S(=O)(=O)N |

製品の起源 |

United States |

準備方法

The synthesis of 3-Cyclopropoxybenzene-1,2-disulfonamide can be achieved through various synthetic routes. One common method involves the reaction of benzene-1,2-disulfonyl chloride with cyclopropyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

3-Cyclopropoxybenzene-1,2-disulfonamide undergoes several types of chemical reactions, including:

科学的研究の応用

3-Cyclopropoxybenzene-1,2-disulfonamide has several applications in scientific research:

作用機序

The mechanism of action of 3-Cyclopropoxybenzene-1,2-disulfonamide involves its interaction with specific molecular targets. As a sulfonamide derivative, it can inhibit the activity of enzymes such as carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment .

類似化合物との比較

2-N-Cyclohexyl-2-N-Methylbenzene-1,2-disulfonamide

- Molecular Formula : C₁₃H₂₀N₂O₄S₂ .

- Key Features: Substituents: A cyclohexyl group and a methyl group attached to the sulfonamide nitrogen. Molecular Weight: 332.4389 g/mol. The methyl group adds steric bulk, which may hinder interactions with biological targets compared to the smaller cyclopropoxy group in the target compound .

1-n-Cyclohexyl-1-n-Methylbenzene-1,2-disulfonamide

- Molecular Formula : C₁₂H₁₉N₃O₃S .

- Key Features :

- Substituents: Cyclohexyl and methyl groups on the sulfonamide nitrogens.

- Comparison : The presence of an additional nitrogen in the formula (N₃ vs. N₂) suggests a distinct substitution pattern, possibly altering electronic properties and hydrogen-bonding capacity compared to 3-cyclopropoxybenzene-1,2-disulfonamide .

1,2-Benzoxazol-3-ylmethanesulfonamide

- Molecular Formula : C₈H₈N₂O₃S .

- Key Features :

- Substituents: A benzoxazole ring fused to a sulfonamide group.

- CAS: 68291-97-4.

- Comparison : The benzoxazole moiety introduces aromatic heterocyclic character, which may confer central nervous system (CNS) activity. In contrast, the cyclopropoxy group in the target compound could favor different pharmacokinetic profiles due to reduced aromaticity and increased ring strain .

Physical and Chemical Properties

- Solubility : Sulfonates (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) exhibit superior aqueous solubility compared to sulfonamides, which are generally less polar .

- Reactivity : The cyclopropoxy group’s strain may make 3-cyclopropoxybenzene-1,2-disulfonamide more reactive in ring-opening reactions compared to compounds with stable substituents like cyclohexyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。